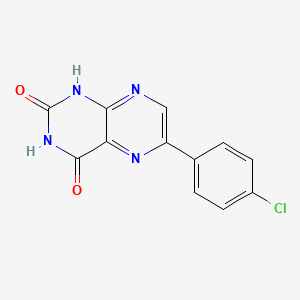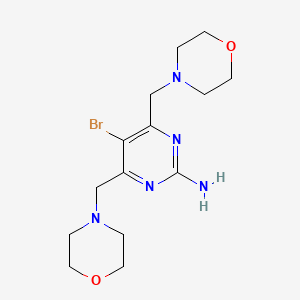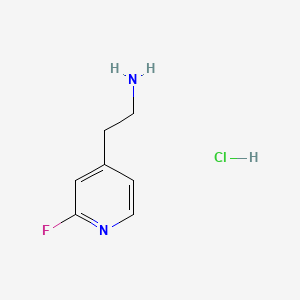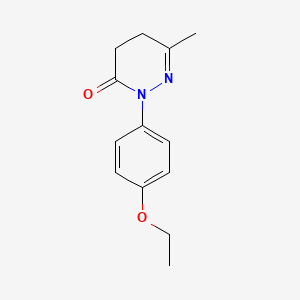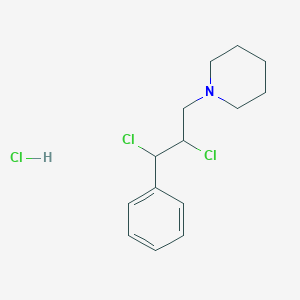![molecular formula C30H27Cl4N3O B14003301 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride CAS No. 5432-71-3](/img/structure/B14003301.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes both chloroethyl and acridinyl groups, making it a subject of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride typically involves multiple steps. The initial step often includes the formation of the acridinyl group, followed by the introduction of the chloroethyl groups. The reaction conditions usually require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can alter the phenol group, leading to the formation of quinones.
Reduction: The compound can be reduced to modify the acridinyl group.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its ability to interfere with cell division.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This makes it a potential candidate for anticancer therapies. The molecular targets include DNA and various enzymes involved in cell division.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorambucil: Another chloroethyl-containing compound used in cancer treatment.
Acridine Orange: A compound with a similar acridinyl group used as a nucleic acid-selective fluorescent cationic dye.
Uniqueness
What sets 2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride apart is its dual functionality, combining the properties of both chloroethyl and acridinyl groups. This dual functionality enhances its ability to interact with biological targets, making it a versatile compound in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
5432-71-3 |
|---|---|
Molekularformel |
C30H27Cl4N3O |
Molekulargewicht |
587.4 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride |
InChI |
InChI=1S/C30H26Cl3N3O.ClH/c31-12-14-36(15-13-32)19-22-16-24(8-11-29(22)37)34-30-25-9-7-23(33)18-28(25)35-27-10-6-21(17-26(27)30)20-4-2-1-3-5-20;/h1-11,16-18,37H,12-15,19H2,(H,34,35);1H |
InChI-Schlüssel |
KUFXPOWHUIHEAZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=C(C=C(C=C4)Cl)N=C3C=C2)NC5=CC(=C(C=C5)O)CN(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
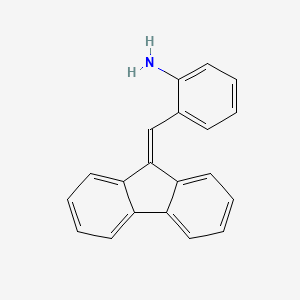

![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
![Methyl 2-[[2-(bis(methoxycarbonylmethyl)amino)cyclopropyl]-(methoxycarbonylmethyl)amino]acetate](/img/structure/B14003245.png)
